LC-MS/MS Limit of Detection (LOD) Comparison with Other Carbidopa Impurities
In a validated LC-MS/MS method for simultaneous determination of levodopa, carbidopa, entacapone, and their impurities in film-coated tablets, the LOD for methylcarbidopa (4-O-Methylcarbidopa) was reported as 3.31 ng/mL [1]. This sensitivity is specifically quantified and differs from other related impurities in the same study, providing a clear, measurable benchmark for analytical method validation.
| Evidence Dimension | Limit of Detection (LOD) |
|---|---|
| Target Compound Data | 3.31 ng/mL for methylcarbidopa |
| Comparator Or Baseline | 0.833 ng/mL for methyldopa; 5.26 ng/mL for levodopa impurity C; 1.67 ng/mL for entacapone impurity C; 0.61 ng/mL for entacapone impurity A |
| Quantified Difference | LOD for methylcarbidopa is 4x higher than methyldopa, 1.6x lower than levodopa impurity C |
| Conditions | LC-MS/MS (C18 column, MS (SRM) detection, analysis of film-coated tablets) |
Why This Matters
Knowing the specific LOD value is essential for setting appropriate acceptance criteria and ensuring an analytical method is fit-for-purpose for detecting this impurity at relevant levels.
- [1] Acikerisim. (2021). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Istanbul University. Retrieved April 22, 2026, from https://acikerisim.istanbul.edu.tr/xmlui/handle/20.500.12627/4847 View Source
